molecular formula C17H31NO3S2 B12528790 [(Tetradecanoylcarbamothioyl)sulfanyl]acetic acid CAS No. 805323-99-3

[(Tetradecanoylcarbamothioyl)sulfanyl]acetic acid

Cat. No.: B12528790
CAS No.: 805323-99-3
M. Wt: 361.6 g/mol
InChI Key: DCKOHNZURSRHCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(Tetradecanoylcarbamothioyl)sulfanyl]acetic acid is an organic compound that features a unique combination of functional groups, including a long-chain fatty acid, a carbamothioyl group, and a sulfanyl group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Tetradecanoylcarbamothioyl)sulfanyl]acetic acid typically involves the reaction of tetradecanoic acid with thiocarbamoyl chloride to form tetradecanoylcarbamothioyl chloride. This intermediate is then reacted with sodium sulfide to introduce the sulfanyl group, followed by the addition of acetic acid to complete the synthesis. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(Tetradecanoylcarbamothioyl)sulfanyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the tetradecanoyl moiety can be reduced to form alcohols.

    Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted acetic acid derivatives.

Scientific Research Applications

[(Tetradecanoylcarbamothioyl)sulfanyl]acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of [(Tetradecanoylcarbamothioyl)sulfanyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, the sulfanyl group can form covalent bonds with thiol groups in proteins, leading to inhibition or activation of enzymatic activity. The long-chain fatty acid moiety can also interact with lipid membranes, affecting their fluidity and function.

Comparison with Similar Compounds

[(Tetradecanoylcarbamothioyl)sulfanyl]acetic acid can be compared with other similar compounds, such as:

    [(Butylcarbamothioyl)sulfanyl]acetic acid: Similar structure but with a shorter alkyl chain, leading to different physical and chemical properties.

    [(Hexadecanoylcarbamothioyl)sulfanyl]acetic acid: Longer alkyl chain, which may enhance its hydrophobic interactions and membrane affinity.

    [(Octadecanoylcarbamothioyl)sulfanyl]acetic acid:

The uniqueness of this compound lies in its balanced combination of hydrophobic and hydrophilic properties, making it versatile for various applications.

Properties

CAS No.

805323-99-3

Molecular Formula

C17H31NO3S2

Molecular Weight

361.6 g/mol

IUPAC Name

2-(tetradecanoylcarbamothioylsulfanyl)acetic acid

InChI

InChI=1S/C17H31NO3S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(19)18-17(22)23-14-16(20)21/h2-14H2,1H3,(H,20,21)(H,18,19,22)

InChI Key

DCKOHNZURSRHCK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(=S)SCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.